molecular formula C18H28N2O3 B11177081 4-(butanoylamino)-N-(3-butoxypropyl)benzamide

4-(butanoylamino)-N-(3-butoxypropyl)benzamide

Cat. No.: B11177081
M. Wt: 320.4 g/mol
InChI Key: VSDNLWRJDBUVEU-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(3-butoxypropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a butanoylamino group at the 4-position and a 3-butoxypropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(3-butoxypropyl)benzamide can be achieved through a multi-step process:

    Formation of 4-aminobenzamide: This can be synthesized by the reduction of 4-nitrobenzamide using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Butanoylation: The 4-aminobenzamide is then reacted with butanoyl chloride in the presence of a base like pyridine to form 4-(butanoylamino)benzamide.

    N-Alkylation: Finally, the 4-(butanoylamino)benzamide is alkylated with 3-butoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(3-butoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(butanoylamino)-N-(3-butoxypropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interaction of benzamide derivatives with biological systems, including their binding to proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(3-butoxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

4-(butanoylamino)-N-(3-butoxypropyl)benzamide can be compared with other benzamide derivatives:

    4-(butanoylamino)-N-(3-methoxypropyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group. This change can affect its solubility and biological activity.

    4-(butanoylamino)-N-(3-ethoxypropyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group. This can also influence its chemical and biological properties.

    4-(butanoylamino)-N-(3-propoxypropyl)benzamide: Similar structure but with a propoxy group. This variation can lead to differences in reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties in terms of solubility, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(3-butoxypropyl)benzamide

InChI

InChI=1S/C18H28N2O3/c1-3-5-13-23-14-6-12-19-18(22)15-8-10-16(11-9-15)20-17(21)7-4-2/h8-11H,3-7,12-14H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

VSDNLWRJDBUVEU-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC

Origin of Product

United States

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